![molecular formula C13H5F9N2OS B11562739 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide CAS No. 299198-90-6](/img/structure/B11562739.png)
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound that features a thiazole ring substituted with a difluorophenyl group and a heptafluorobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-difluorophenyl isocyanate.
Attachment of the Heptafluorobutanamide Moiety: The final step involves the coupling of the thiazole derivative with heptafluorobutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Physical Properties
Property | Value |
---|---|
LogP | 3.9 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 5 |
Pharmaceutical Development
The compound has been studied for its potential as a therapeutic agent. Its thiazole ring contributes to biological activity, making it a candidate for the development of new drugs targeting various diseases.
- Case Study : Research has indicated that derivatives of thiazole compounds exhibit antimicrobial properties. A study demonstrated that modifications to the thiazole moiety can enhance antibacterial efficacy against resistant strains of bacteria .
Material Science
Due to its fluorinated structure, this compound may have applications in creating advanced materials with unique properties such as increased thermal stability and chemical resistance.
- Research Findings : Fluorinated compounds are known for their hydrophobic characteristics, which can be beneficial in coatings and surface treatments. Studies have shown that incorporating fluorinated groups can improve the durability and performance of materials .
Agricultural Chemistry
The compound's biological activity suggests potential use in agrochemicals. It could serve as a foundation for developing new pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the heptafluorobutanamide moiety can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide: This compound also contains a thiazole ring and difluorophenyl group but differs in the presence of a thienylsulfonyl and piperidinecarboxamide moiety.
3,4-Difluorophenyl isocyanate: A simpler compound that serves as a precursor in the synthesis of more complex thiazole derivatives.
Uniqueness
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the combination of a thiazole ring, difluorophenyl group, and heptafluorobutanamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H10F6N2S. It features a thiazole ring and multiple fluorine substituents that are believed to enhance its biological activity.
Property | Value |
---|---|
Molecular Weight | 402.42 g/mol |
InChI | InChI=1S/C16H10F6N2S |
SMILES | N(C(=O)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C1=NC(C=C(C=C1)C(F)(F)F)=CS1)C |
Exact Mass | 402.08497 g/mol |
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Antitumor Activity : Studies have shown that thiazole derivatives exhibit potent antitumor properties. For example, compounds in this class have demonstrated nanomolar activity against human breast cancer cell lines and other carcinoma types through selective inhibition of key signaling pathways involved in cell proliferation and survival .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and metastasis. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives like this compound can be significantly influenced by their structural features. Substitutions on the phenyl ring and the thiazole moiety play crucial roles in determining their potency and selectivity:
- Fluorine Substituents : The presence of fluorine atoms is associated with increased lipophilicity and metabolic stability. This can enhance the bioavailability of the compound in biological systems.
- Thiazole Ring Modifications : Variations in the thiazole structure can lead to changes in receptor binding affinity and selectivity for different biological targets.
Case Studies
- Antitumor Efficacy : A study evaluated a series of thiazole derivatives similar to this compound against various cancer cell lines. Results indicated significant cytotoxicity against ovarian and lung cancer cells with IC50 values in the low nanomolar range .
- Mechanism Elucidation : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. The study revealed that these compounds activate caspase pathways while inhibiting anti-apoptotic proteins like Bcl-2 .
Properties
CAS No. |
299198-90-6 |
---|---|
Molecular Formula |
C13H5F9N2OS |
Molecular Weight |
408.24 g/mol |
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C13H5F9N2OS/c14-6-2-1-5(3-7(6)15)8-4-26-10(23-8)24-9(25)11(16,17)12(18,19)13(20,21)22/h1-4H,(H,23,24,25) |
InChI Key |
NMSMFTYYEWHMJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.